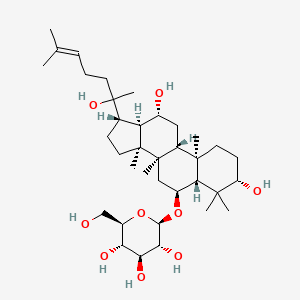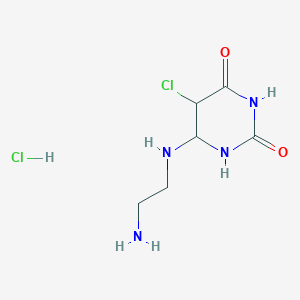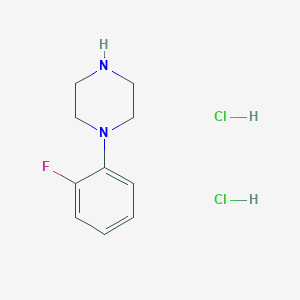
(R)-ginsenoside Rh1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Ginsenoside Rh1 is a naturally occurring compound found in ginseng, a plant widely used in traditional medicine. This compound belongs to the class of ginsenosides, which are saponins known for their diverse pharmacological properties. ®-Ginsenoside Rh1 has garnered significant attention due to its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Ginsenoside Rh1 typically involves the hydrolysis of ginsenoside Rg1. This process can be achieved through enzymatic or acidic hydrolysis. Enzymatic hydrolysis is preferred due to its specificity and mild reaction conditions. The enzyme ginsenosidase is commonly used to catalyze the conversion of ginsenoside Rg1 to ®-Ginsenoside Rh1.
Industrial Production Methods: Industrial production of ®-Ginsenoside Rh1 often employs biotransformation techniques using microbial or plant cell cultures. These methods are advantageous as they offer higher yields and are more environmentally friendly compared to traditional chemical synthesis. The use of genetically engineered microorganisms to produce the enzyme ginsenosidase has also been explored to enhance the efficiency of the production process.
化学反应分析
Types of Reactions: ®-Ginsenoside Rh1 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Hydroxide ions in an aqueous solution at elevated temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives of ®-Ginsenoside Rh1.
Reduction: Reduced forms of ®-Ginsenoside Rh1.
Substitution: Substituted ginsenoside derivatives depending on the nucleophile used.
科学研究应用
®-Ginsenoside Rh1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the chemical behavior of ginsenosides and their derivatives.
Biology: Investigated for its role in modulating cellular processes such as apoptosis, cell proliferation, and differentiation.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of functional foods, dietary supplements, and cosmetic products due to its bioactive properties.
作用机制
The mechanism of action of ®-Ginsenoside Rh1 involves multiple molecular targets and pathways:
Molecular Targets: ®-Ginsenoside Rh1 interacts with various cellular receptors, including estrogen receptors and peroxisome proliferator-activated receptors.
Pathways Involved: It modulates signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These interactions lead to the regulation of gene expression and cellular responses, contributing to its therapeutic effects.
相似化合物的比较
Ginsenoside Rg1: A precursor to ®-Ginsenoside Rh1, known for its neuroprotective and anti-fatigue properties.
Ginsenoside Rb1: Another ginsenoside with potent anti-inflammatory and anticancer activities.
Ginsenoside Rd: Exhibits neuroprotective and cardioprotective effects.
Uniqueness of ®-Ginsenoside Rh1: ®-Ginsenoside Rh1 is unique due to its specific stereochemistry, which influences its biological activity and interaction with molecular targets. Its distinct pharmacological profile, including its ability to modulate multiple signaling pathways, sets it apart from other ginsenosides.
属性
分子式 |
C36H62O9 |
|---|---|
分子量 |
638.9 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14S,17S)-3,12-dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31+,33+,34-,35+,36?/m0/s1 |
InChI 键 |
RAQNTCRNSXYLAH-ZSAWPMQTSA-N |
手性 SMILES |
CC(=CCCC(C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O)C |
规范 SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride](/img/structure/B12350240.png)
![2-[4-[3-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12350243.png)



![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II)](/img/structure/B12350282.png)
![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid](/img/structure/B12350290.png)
![6-[2-[2-Hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12350293.png)


![3-ethyl-2-((1E,3E,5E)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium perchlorate](/img/structure/B12350300.png)
![[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone](/img/structure/B12350305.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one;hydrate](/img/structure/B12350309.png)
![8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12350327.png)
